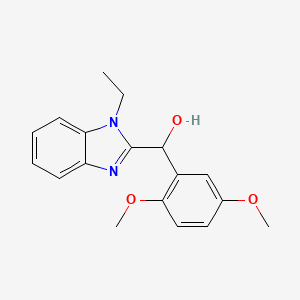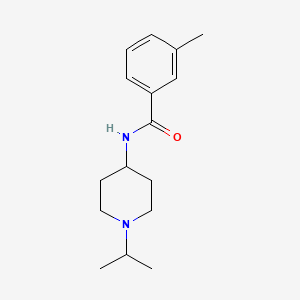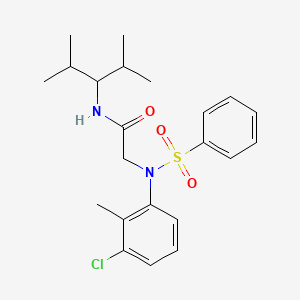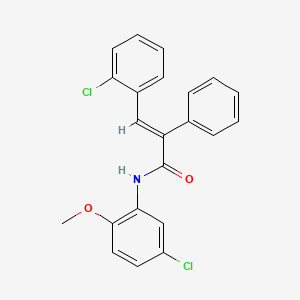
4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonate ester that is often used as a substrate in enzymatic assays. This compound is also known as p-Nitrophenyl 4-isopropyl-2,6-xylylsulfonate or NPIS.
作用機序
The mechanism of action of 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate involves the hydrolysis of the sulfonate ester bond by the enzyme being studied. This reaction produces 4-nitrophenol, which can be detected spectrophotometrically at a wavelength of 405 nm. The rate of this reaction is proportional to the activity of the enzyme being studied.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate in humans or animals. This compound is not used as a drug or therapeutic agent and is only used in scientific research.
実験室実験の利点と制限
One advantage of using 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate as a substrate in enzymatic assays is its high solubility in organic solvents. This allows for the preparation of concentrated stock solutions that can be easily diluted to the desired concentration. In addition, the spectrophotometric detection of 4-nitrophenol is a simple and sensitive method for measuring enzyme activity.
One limitation of using 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate is its potential for non-specific hydrolysis by other enzymes. This can lead to false positive results in enzymatic assays. In addition, this compound may not be suitable for studying enzymes that have a low affinity for sulfonate esters.
将来の方向性
There are many future directions for the use of 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate in scientific research. One area of interest is the study of the kinetics and mechanism of sulfatase enzymes. This could lead to the development of new drugs that target these enzymes for the treatment of diseases such as mucopolysaccharidosis and metachromatic leukodystrophy.
Another future direction is the development of new substrates for enzymatic assays. These substrates could have improved specificity and sensitivity compared to 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate. In addition, new methods for detecting enzyme activity could be developed that do not rely on spectrophotometric detection.
Conclusion
In conclusion, 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate is a commonly used substrate in enzymatic assays. Its high solubility in organic solvents and simple spectrophotometric detection make it a useful tool for studying sulfatase enzymes and other enzymes that hydrolyze sulfate esters. While there are limitations to its use, there are many future directions for the development of new substrates and methods for studying enzyme activity.
合成法
The synthesis of 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate involves the reaction of p-nitrophenol with 4-isopropyl-2,6-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as methanol and acetonitrile.
科学的研究の応用
4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate is commonly used as a substrate in enzymatic assays. It is often used to measure the activity of sulfatases, which are enzymes that catalyze the hydrolysis of sulfate esters. This compound is also used in the study of other enzymes such as arylsulfatases and phosphatases. In addition, 4-nitrophenyl 4-isopropyl-2,6-dimethylbenzenesulfonate has been used in the study of drug metabolism and drug-drug interactions.
特性
IUPAC Name |
(4-nitrophenyl) 2,6-dimethyl-4-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)14-9-12(3)17(13(4)10-14)24(21,22)23-16-7-5-15(6-8-16)18(19)20/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZKQUVEPHAVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl) 2,6-dimethyl-4-propan-2-ylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)


![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)


